![molecular formula C16H16N4O3S B5532513 7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532513.png)
7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
Synthesis Analysis
Imidazo[1,2-a]pyrazine derivatives are typically synthesized via a condensation reaction. In a study by Jyothi and Madhavi (2019), similar compounds were synthesized by reacting imidazo[1,2-a]pyrazine-2-carboxylic acid with different amines under specific conditions, including microwave irradiation. The structure of these compounds was confirmed through various spectral and analytical data (Jyothi & Madhavi, 2019).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrazine derivatives is typically elucidated using spectral analysis such as IR, 1H, and 13C NMR, and MS, as demonstrated in the study by Jyothi and Madhavi (2019). These techniques help in understanding the arrangement of atoms and functional groups within the molecule (Jyothi & Madhavi, 2019).
Chemical Reactions and Properties
Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions based on their functional groups. For instance, in the study by Bol’but et al. (2014), derivatives obtained from pyrazole-4-carboxamides reacted with benzylthiol or thiophenols to afford new compounds, indicating the reactivity of the imidazo[1,2-a]pyrazine core (Bol’but et al., 2014).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyrazine derivatives, such as melting point, solubility, and crystal structure, can be determined through various analytical techniques. However, specific information on the physical properties of 7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide was not found in the available literature.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electronic properties, of imidazo[1,2-a]pyrazine derivatives are influenced by their molecular structure. Studies often utilize NMR and mass spectroscopy to determine these properties, as seen in the research by Jyothi and Madhavi (2019) (Jyothi & Madhavi, 2019).
properties
IUPAC Name |
N-(2-hydroxyethyl)-8-oxo-7-prop-2-enyl-6-thiophen-2-ylimidazo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-2-6-20-12(13-4-3-8-24-13)10-19-9-11(15(22)17-5-7-21)18-14(19)16(20)23/h2-4,8-10,21H,1,5-7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKUUSRWBBFKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN2C=C(N=C2C1=O)C(=O)NCCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide |
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